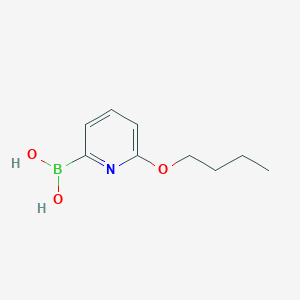![molecular formula C19H18N6O2S B2790684 2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole CAS No. 2097890-21-4](/img/structure/B2790684.png)
2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole is a synthetic organic molecule. Known for its complex structure, it belongs to the class of heterocyclic compounds, which contain at least one atom other than carbon within their ring structure. This compound exhibits unique properties and has garnered significant interest in the fields of medicinal chemistry, pharmacology, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. The starting materials often include commercially available precursors, which are subjected to various chemical reactions such as nucleophilic substitutions, cyclizations, and condensation reactions. Solvents like dichloromethane or ethanol and catalysts such as palladium or copper may be used to facilitate these reactions under controlled temperature and pressure conditions.
Industrial Production Methods
For industrial-scale production, continuous flow synthesis and batch processing methods are commonly employed. These methods ensure the large-scale synthesis of the compound with high yield and purity. Automated reactors and advanced purification techniques, such as crystallization and chromatography, are utilized to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Reduction: : Addition of hydrogen or removal of oxygen to the molecule.
Substitution: : Exchange of functional groups within the molecule, particularly nucleophilic substitutions.
Cyclization: : Formation of ring structures from linear precursors.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products resulting from these reactions include various substituted and functionalized derivatives of the original compound, which may exhibit enhanced or novel properties for specific applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole serves as a building block for synthesizing more complex molecules, aiding in the development of new synthetic methodologies.
Biology
In biological research, this compound is used as a probe to study enzyme activity, protein interactions, and cellular signaling pathways. Its unique structure allows for the investigation of specific biological processes at the molecular level.
Medicine
The compound has potential therapeutic applications, particularly as an inhibitor of certain enzymes or receptors involved in diseases such as cancer, inflammation, and infectious diseases. Its ability to modulate biological pathways makes it a candidate for drug development and biomedical research.
Industry
In industrial applications, this compound is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to impart specific chemical and physical properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The binding typically alters the activity of these targets, modulating downstream signaling pathways and cellular processes. For instance, it may inhibit enzyme activity by blocking the active site or allosteric sites, preventing substrate binding and catalytic function. The precise molecular pathways depend on the specific application and target involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-1,3-benzothiazole: : A simpler analog with similar heterocyclic structure but lacking the triazolopyrimidine and azetidine moieties.
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine: : Another similar compound, focusing on the triazolopyrimidine core structure.
Highlighting Uniqueness
What sets 2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole apart is the combination of its structural components, which grants it unique chemical reactivity and biological activity. This compound's ability to interact with specific molecular targets more effectively than its simpler counterparts underscores its potential in various scientific and industrial applications.
Propriétés
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c1-3-16-23-14-5-4-12(7-15(14)28-16)18(26)24-8-13(9-24)27-17-6-11(2)22-19-20-10-21-25(17)19/h4-7,10,13H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUVPUWMIHRJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)OC4=CC(=NC5=NC=NN45)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-{3-benzyl-2-[(2-methoxyphenyl)imino]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}acetate](/img/structure/B2790602.png)
![3,4-dimethyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2790603.png)
![(3As,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-3,4,6,6a-tetrahydro-1H-pyrrolo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2790607.png)

![N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide](/img/structure/B2790609.png)

![2-(benzylsulfanyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2790613.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2790619.png)
![5-benzyl-8-fluoro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2790620.png)



